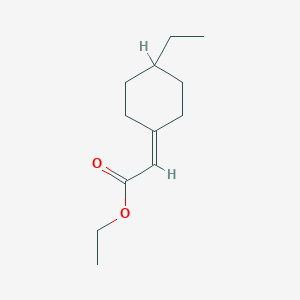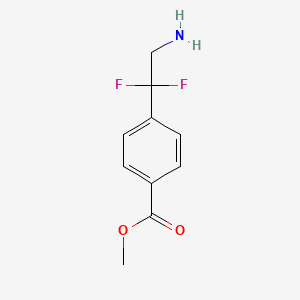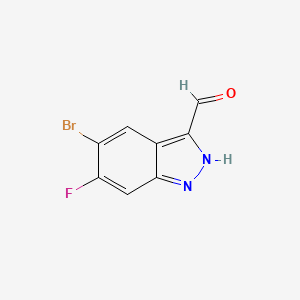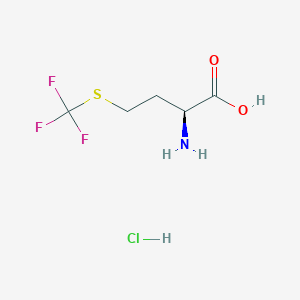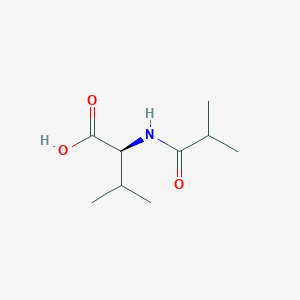
Isobutyryl-l-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyryl-l-valine: is a derivative of the amino acid valine, which is one of the three branched-chain amino acids (BCAAs) along with leucine and isoleucine This compound is characterized by the presence of an isobutyryl group attached to the valine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isobutyryl-l-valine typically involves the reaction of valine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Valine+Isobutyryl chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as enzymatic synthesis or fermentation processes. These methods offer higher yields and greater specificity, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: Isobutyryl-l-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the isobutyryl group to other functional groups.
Substitution: The isobutyryl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acylation reactions often involve reagents like acyl chlorides or anhydrides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
Chemistry: Isobutyryl-l-valine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its role in metabolic pathways. It serves as a model compound to understand the metabolism of branched-chain amino acids and their derivatives.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of metabolic disorders related to BCAA metabolism. It is also investigated for its role in protein synthesis and muscle growth.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of isobutyryl-l-valine involves its incorporation into metabolic pathways where it undergoes enzymatic transformations. The compound is first converted to isobutyryl-CoA, which then participates in various biochemical reactions. The molecular targets and pathways involved include:
Branched-Chain Amino Acid Metabolism: this compound is metabolized through pathways similar to those of valine, leading to the formation of intermediates like isobutyryl-CoA.
Protein Synthesis: The compound can be incorporated into proteins, influencing their structure and function.
類似化合物との比較
Valine: The parent amino acid from which isobutyryl-l-valine is derived.
Leucine: Another branched-chain amino acid with similar metabolic pathways.
Isoleucine: Shares structural similarities and metabolic pathways with valine and leucine.
Uniqueness: this compound is unique due to the presence of the isobutyryl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not observed with the parent amino acid valine.
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
(2S)-3-methyl-2-(2-methylpropanoylamino)butanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-5(2)7(9(12)13)10-8(11)6(3)4/h5-7H,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChIキー |
MNBMMCWNGWCVPX-ZETCQYMHSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)C |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


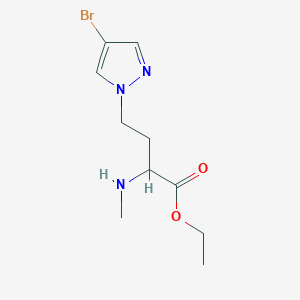
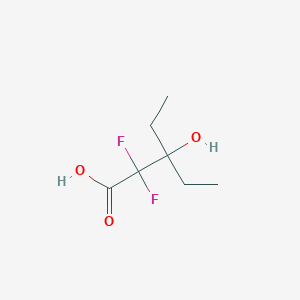
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
